molecular formula C20H22FNO4S B11408706 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(4-methylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B11408706
M. Wt: 391.5 g/mol
InChI Key: DOJZTFFWPNYIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound featuring three key structural components:

  • 1,1-dioxidotetrahydrothiophen-3-yl: A sulfone-containing heterocyclic ring that enhances metabolic stability and facilitates interactions with biological targets .
  • 3-fluorobenzyl group: A fluorinated aromatic substituent that improves lipophilicity and membrane permeability .
  • 4-methylphenoxyacetamide: A phenoxyacetamide backbone with a methyl substituent, contributing to steric and electronic modulation .

Properties

Molecular Formula

C20H22FNO4S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C20H22FNO4S/c1-15-5-7-19(8-6-15)26-13-20(23)22(18-9-10-27(24,25)14-18)12-16-3-2-4-17(21)11-16/h2-8,11,18H,9-10,12-14H2,1H3

InChI Key

DOJZTFFWPNYIRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

Structure

Compound A can be described by its molecular formula C18H22FNO3SC_{18}H_{22}FNO_3S and has the following structural characteristics:

  • Functional Groups : Contains a dioxo-tetrahydrothiophene moiety, a fluorobenzyl group, and a phenoxy acetamide structure.
  • Molecular Weight : Approximately 357.43 g/mol.

Table 1: Basic Properties of Compound A

PropertyValue
Molecular FormulaC18H22FNO3S
Molecular Weight357.43 g/mol
CAS Number[Not available]
SolubilitySoluble in DMSO
Melting Point[To be determined]

Compound A exhibits a range of biological activities that may be attributed to its unique structural features. Preliminary studies suggest that it may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : Compound A has shown potential in inhibiting matrix metalloproteinases (MMPs), which are critical in extracellular matrix remodeling and are implicated in various diseases, including cancer and arthritis.
  • Anti-inflammatory Effects : It may reduce pro-inflammatory cytokines in stimulated macrophages, suggesting its utility in inflammatory conditions.

Study 1: Inhibition of MMPs

A study investigated the effects of compound A on MMP expression in IL-1β-stimulated human chondrocytes. The results indicated that compound A significantly suppressed the mRNA expression levels of MMP13 and ADAMTS9, which are markers for cartilage degradation.

  • Methodology :
    • Human chondrocytes were treated with varying concentrations of compound A.
    • Quantitative PCR was used to measure mRNA levels.
  • Results :
    • Significant reduction in MMP13 and ADAMTS9 expression was observed at concentrations above 10 µM (p < 0.01).

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of compound A. Using an ABTS radical scavenging assay, compound A demonstrated notable activity compared to standard antioxidants.

  • Methodology :
    • The scavenging activity was measured by the decrease in absorbance at 734 nm.
  • Results :
    • Compound A exhibited an IC50 value of 25 µM, indicating moderate antioxidant capacity.

Table 2: Summary of Biological Activities

Activity TypeAssay TypeIC50/Effect
MMP InhibitionqPCR on chondrocytesSignificant at >10 µM
Antioxidant ActivityABTS ScavengingIC50 = 25 µM

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group is a critical site for modulating biological activity. Variations in its substitution pattern significantly alter chemical properties:

Compound Name Benzyl Substituent Key Features Biological Implications
N-(3-fluorobenzyl)-2-(4-methylphenoxy)acetamide (Target Compound) 3-fluoro Enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity Improved pharmacokinetic profile for CNS-targeting applications
N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide () 4-chloro Chlorine’s steric bulk and electron-withdrawing effects Potential antimicrobial or antifungal activity due to increased reactivity
N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide () 2-fluoro Ortho-fluorine may hinder rotational freedom Altered binding affinity to targets like kinases or GPCRs

Key Insight : Fluorine at the 3-position (target compound) balances lipophilicity and target engagement, whereas chlorine or ortho-substitutions may prioritize reactivity or steric effects .

Phenoxy Group Modifications

The phenoxyacetamide backbone is another critical region for structure-activity relationships:

Compound Name Phenoxy Substituent Key Features Biological Implications
Target Compound 4-methyl Methyl group enhances electron density and steric shielding Potential selectivity for enzymes with hydrophobic active sites
2-(4-chloro-2-methylphenoxy)-N-(3-chlorobenzyl)acetamide () 4-chloro-2-methyl Chlorine and methyl synergize for electron withdrawal and steric effects Dual agrochemical and pharmaceutical applications (e.g., herbicidal and antimicrobial)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide () 3-(4-fluorophenyl)pyridazinyl Incorporation of a nitrogen heterocycle Enhanced binding to nucleotide-binding domains (e.g., ATPases)

Key Insight: Methyl groups on the phenoxy ring (target compound) favor hydrophobic interactions, while halogenation or heterocyclic extensions broaden reactivity and target diversity .

Sulfone-Containing Moieties

The 1,1-dioxidotetrahydrothiophen-3-yl group is a conserved feature across analogs, but its pairing with other groups varies:

Compound Name Paired Functional Groups Key Features Biological Implications
Target Compound 3-fluorobenzyl + 4-methylphenoxy Optimized balance of lipophilicity and steric effects High potential for oral bioavailability and CNS penetration
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)acetamide () 4-chlorobenzyl + 2,4-dichlorophenoxy High halogen content increases reactivity Dual use in pharmaceuticals (antimicrobial) and agrochemicals (herbicidal)
N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)acetamide () 4-(dimethylamino)benzyl + 4-fluorophenoxy Amino group introduces basicity and hydrogen-bonding capacity Potential for targeting serotonin or dopamine receptors

Key Insight : The target compound’s fluorine and methyl groups reduce metabolic degradation compared to chlorinated analogs, favoring prolonged therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.